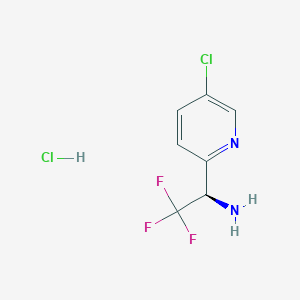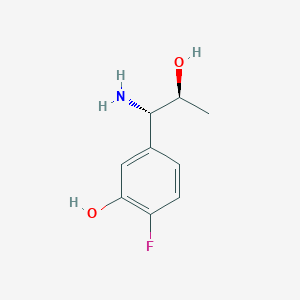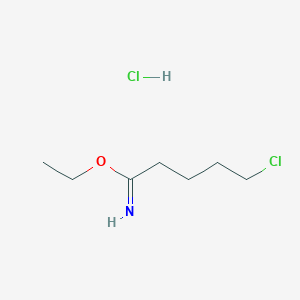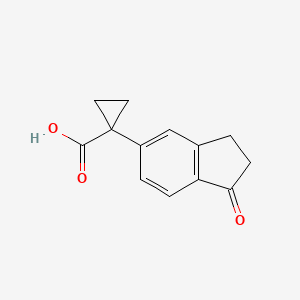
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and an indanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Indanone Moiety: The indanone structure can be synthesized through the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.
Cyclopropanation: The indanone intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and an indanone moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C13H12O3 |
|---|---|
分子量 |
216.23 g/mol |
IUPAC名 |
1-(1-oxo-2,3-dihydroinden-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c14-11-4-1-8-7-9(2-3-10(8)11)13(5-6-13)12(15)16/h2-3,7H,1,4-6H2,(H,15,16) |
InChIキー |
QHINFIMXRRTUIR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3(CC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)
![5-Methylpyrazolo[1,5-C]pyrimidin-7-amine](/img/structure/B13047768.png)
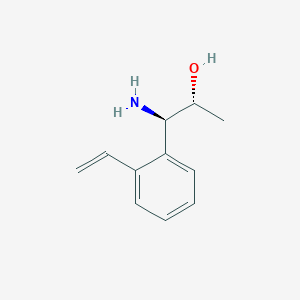
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)


![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)
